2-Chloro-N-phenylbenzene-1-carboximidohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-phenylbenzene-1-carboximidohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chloro group, a phenyl group, and a carboximidohydrazide moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-phenylbenzene-1-carboximidohydrazide typically involves the reaction of 2-chlorobenzoyl chloride with phenylhydrazine. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-phenylbenzene-1-carboximidohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazide moiety can be oxidized to form corresponding azides or reduced to form hydrazines.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Condensation Reactions: These reactions often require acidic or basic catalysts to proceed efficiently.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the chloro group is replaced by the nucleophile.
Oxidation and Reduction Reactions: Products include azides, hydrazines, or other oxidized/reduced forms of the compound.
Condensation Reactions: Hydrazones are the major products formed from reactions with aldehydes or ketones.
Scientific Research Applications
2-Chloro-N-phenylbenzene-1-carboximidohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-phenylbenzene-1-carboximidohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzohydrazide: Similar structure but lacks the phenyl group.
N-Phenylbenzohydrazide: Similar structure but lacks the chloro group.
2-Chloro-N-phenylbenzamide: Similar structure but lacks the hydrazide moiety.
Uniqueness
2-Chloro-N-phenylbenzene-1-carboximidohydrazide is unique due to the presence of both the chloro and phenyl groups, which can influence its reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
71114-61-9 |
---|---|
Molecular Formula |
C13H12ClN3 |
Molecular Weight |
245.71 g/mol |
IUPAC Name |
N-amino-2-chloro-N-phenylbenzenecarboximidamide |
InChI |
InChI=1S/C13H12ClN3/c14-12-9-5-4-8-11(12)13(15)17(16)10-6-2-1-3-7-10/h1-9,15H,16H2 |
InChI Key |
KZJBTEUCWOZNNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C(=N)C2=CC=CC=C2Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.